Product packaging for 4-Chloro-1,2-butadiene(Cat. No.:CAS No. 25790-55-0)

4-Chloro-1,2-butadiene

Cat. No.: B6598003
CAS No.: 25790-55-0
M. Wt: 88.53 g/mol
InChI Key: FBSZAHKIQXIJJG-UHFFFAOYSA-N
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Description

Context within Halogenated Hydrocarbons and Allene (B1206475) Chemistry

Halogenated hydrocarbons are a broad class of organic compounds containing at least one halogen atom. The introduction of a halogen, such as chlorine, significantly influences the electron distribution and reactivity of the parent hydrocarbon. In the case of allenes, the presence of a chlorine atom introduces further complexity and synthetic utility. Allenes themselves are cumulated dienes, meaning they have two consecutive double bonds. wikipedia.org The central carbon of an allene is sp-hybridized, while the two terminal carbons are sp²-hybridized, leading to a unique perpendicular arrangement of the π-bonds. wikipedia.orgnih.gov

The synthesis of allenes can be achieved through various methods, including the elimination of hydrogen halides from halogenated hydrocarbons and the dehalogenation of dihalogenated alkenes. The addition of electrophilic reagents like halogens and hydrogen halides to allenes can yield halogenated allenes. The regioselectivity of these reactions, determining which carbon atom the halogen bonds to, is influenced by factors such as the substitution pattern of the allene and the reaction conditions, including temperature. nih.gov

Significance as a Research Target and Reaction Intermediate

4-Chloro-1,2-butadiene serves as a valuable research target and a versatile reaction intermediate in organic synthesis. Its utility stems from the reactive nature of the allene moiety and the presence of the chlorine atom, which can act as a leaving group in nucleophilic substitution reactions. nsf.gov

One notable application of this compound is in the synthesis of other functionalized butadienes. For instance, it has been used as a precursor in the synthesis of 4-cyano-1,2-butadiene through a reaction with sodium cyanide. nsf.gov This reaction highlights the ability of the chlorine atom to be displaced by a nucleophile.

Furthermore, this compound is a key reactant in the preparation of organometallic reagents. It reacts with magnesium to form butadienylmagnesium chloride, a Grignard-like reagent that serves as an intermediate for creating compounds with conjugated carbon-to-carbon double bonds. google.com These conjugated dienes are important building blocks for polymers. google.com

The study of the reactions of this compound and related chlorinated butadienes is also relevant in environmental chemistry, particularly in the context of groundwater remediation. Research has shown that chlorinated butadienes can be dechlorinated by granular iron, breaking down into less harmful products. nih.gov While the specific degradation pathways of this compound were not the focus of this particular study, the research on related compounds underscores the environmental importance of understanding the reactivity of such halogenated hydrocarbons. nih.gov

The reactivity of the allene structure itself is a subject of significant research interest. Allenes can participate in various reactions, including cycloadditions and radical additions. nih.gov The addition of radicals to allenes can be complex, with the regioselectivity depending on the specific radical and the allene's substituents. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5Cl B6598003 4-Chloro-1,2-butadiene CAS No. 25790-55-0

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C4H5Cl/c1-2-3-4-5/h3H,1,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSZAHKIQXIJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871352
Record name 4-Chlorobuta-1,2-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25790-55-0
Record name 4-Chloro-1,2-butadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025790550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorobuta-1,2-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloro 1,2 Butadiene

Hydrochlorination of Vinylacetylene

The synthesis of chloroprene (B89495) and its isomers, including 4-chloro-1,2-butadiene, through the hydrochlorination of vinylacetylene is a significant industrial process. This reaction can proceed through different pathways, leading to a mixture of products. The distribution of these products is highly dependent on the reaction conditions, including the presence and nature of catalysts.

Mechanistic Studies of Formation through Electrophilic Addition Pathways

The reaction of hydrogen chloride (HCl) with vinylacetylene (but-1-en-3-yne) is a classic example of electrophilic addition to a conjugated system containing both a double and a triple bond. The initial step of the reaction involves the protonation of the vinylacetylene molecule. While alkenes are generally more reactive towards electrophilic addition than alkynes, the stability of the resulting carbocation plays a crucial role in determining the reaction pathway. stackexchange.com

Protonation of the double bond leads to a carbocation that can be stabilized by resonance. However, the addition of the chloride ion to this carbocation can result in different products. One of the major products formed is 2-chloro-1,3-butadiene (chloroprene). The formation of this compound occurs through a competing pathway involving an allene (B1206475) rearrangement. stackexchange.com This rearrangement is thought to proceed through a cyclic, five-membered transition state, which is often catalyzed by species like cuprous chloride (CuCl) in the presence of ammonium (B1175870) chloride (NH4Cl). stackexchange.com In this mechanism, a hydrogen is abstracted from the C4 position, followed by the migration of the chloride from C3 to C2, and the formation of a double bond between C3 and C4, ultimately leading to chloroprene. stackexchange.com

Computational studies, such as those employing Density Functional Theory (DFT), have been used to investigate the reaction mechanism. These studies help in understanding the energetics of the different reaction pathways and the structures of the transition states involved. cardiff.ac.uk The use of deuterated reactants like DCl has shown that the addition of HCl to the alkyne can occur in an anti configuration. acs.org

Kinetic and Thermodynamic Considerations in its Formation

The hydrochlorination of vinylacetylene is governed by both kinetic and thermodynamic factors, which can influence the product distribution. Kinetic studies have shown that the reaction is first order with respect to both vinylacetylene and hydrogen chloride. cardiff.ac.uk The temperature at which the reaction is carried out significantly affects the rate and selectivity. For instance, in the hydrochlorination of acetylene (B1199291) over mercuric chloride catalysts, the mechanism is temperature-dependent, with a Langmuir-Hinshelwood model being applicable up to 135 °C. acs.org Above this temperature, the activation energy decreases. acs.org

The formation of different isomers is a result of competing reaction pathways. While the formation of chloroprene is often the desired outcome, the production of this compound and other isomers can occur. The relative rates of these competing reactions determine the initial product ratio (kinetic control). However, if the reaction conditions allow for equilibrium to be reached, the most thermodynamically stable isomer will be the major product (thermodynamic control). It has been suggested that for homogeneous catalysis, the product selectivity is kinetically controlled, whereas for heterogeneous catalysis, it is thermodynamically controlled. cardiff.ac.uk

The pyrolysis of vinylacetylene has also been studied to understand the formation of various products. uodiyala.edu.iq These studies provide insights into the stability of different isomers and the potential for rearrangements at high temperatures.

Influence of Catalysis (e.g., Surface-Catalyzed Reactions)

Catalysis plays a pivotal role in the hydrochlorination of vinylacetylene, influencing both the reaction rate and the selectivity towards specific products. A variety of catalysts have been investigated for this reaction.

Mercury-based catalysts , such as mercuric chloride (HgCl₂) supported on activated carbon, have been traditionally used. ijiset.com However, due to the toxicity of mercury, there is a significant drive to develop mercury-free alternatives. bohrium.com

Gold-based catalysts have emerged as promising replacements. cardiff.ac.ukbohrium.com Gold catalysts, often supported on activated carbon, have shown high activity and selectivity. The performance of gold catalysts can be enhanced by the addition of ligands or promoters. For example, ligands containing nitrogen, phosphorus, and oxygen can modify the electronic properties of the gold, leading to improved catalytic performance. bohrium.com The use of bimetallic catalysts, such as Au-La supported on activated carbon, has also been explored. researchgate.net

Ruthenium-based catalysts are another class of effective catalysts for acetylene hydrochlorination. rsc.org Ruthenium complexes with N-heterocyclic carbene ligands have demonstrated good catalytic activity and stability. rsc.org

Copper-based catalysts , particularly cuprous chloride (CuCl), are also used, often in conjunction with other salts like ammonium chloride. stackexchange.comijiset.com These catalysts can promote specific reaction pathways, such as the allene rearrangement leading to chloroprene. stackexchange.com

The reaction can also be catalyzed by surfaces, such as the glass walls of the reaction vessel, where adsorbed water can play a catalytic role. cardiff.ac.uk Gas-phase surface-catalyzed hydrochlorination of vinylacetylene has been studied in Pyrex glass IR cells. researchgate.net

Synthesis from Butynediol Derivatives

An alternative synthetic route to this compound involves the use of butynediol derivatives as starting materials. This multi-step synthesis provides a more controlled approach to obtaining the desired allene structure.

Chlorination and Reduction Sequences (e.g., via 4-chloro-2-butyn-1-ol (B75936) and 1,2-butadien-4-ol)

A reported synthesis of this compound starts from 1,4-butynediol. nsf.gov The key steps in this sequence are:

Chlorination of 1,4-butynediol: 1,4-butynediol is reacted with thionyl chloride (SOCl₂) to produce 4-chloro-2-butyn-1-ol. nsf.gov

Reduction of 4-chloro-2-butyn-1-ol: The resulting chloro-alcohol is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH₄) to yield 1,2-butadien-4-ol. nsf.gov

Chlorination of 1,2-butadien-4-ol: Finally, the allenic alcohol, 1,2-butadien-4-ol, is chlorinated with thionyl chloride (SOCl₂) to give this compound. nsf.gov

This method allows for the specific placement of the chlorine atom and the formation of the allene functional group through a series of well-defined chemical transformations.

Alternative Preparative Routes

Besides the hydrochlorination of vinylacetylene and synthesis from butynediol derivatives, other methods for preparing this compound have been reported, primarily in the context of its use as a precursor for other chemical syntheses.

One notable application of this compound is in the preparation of Grignard reagents. It can be reacted with magnesium in an ether solvent, such as anhydrous ethyl ether, to form 1,3-butadien-2-ylmagnesium chloride. google.com This Grignard reagent is a useful intermediate for synthesizing other organic compounds, such as isoprene. google.com The preparation of this Grignard reagent from this compound is often more successful than from chloroprene, which tends to polymerize under the reaction conditions. researchgate.net

The synthesis of this compound itself is also mentioned in patents describing the preparation of its derivatives. google.com

Reactions Involving Propargyl Chloride and Zinc

The synthesis of allenic structures, including this compound, can be achieved through the reaction of propargylic halides with zinc. This method relies on the formation of an organozinc intermediate, which exists in a dynamic equilibrium between two isomeric forms: a propargylic structure and an allenic structure.

The reaction is initiated by the oxidative addition of zinc metal into the carbon-chlorine bond of propargyl chloride. This process forms a propargylzinc chloride reagent. However, this species is not static. It undergoes a rapid metallotropic rearrangement, specifically a organic-chemistry.orgsci-hub.se shift, to form the more stable allenylzinc chloride isomer. The position of this equilibrium is influenced by various factors, including solvent and temperature.

These allenic zinc reagents are valuable intermediates in organic synthesis. acs.org They can react with a variety of electrophiles, such as aldehydes, acyl chlorides, and chlorosilanes. acs.org The reaction typically occurs regioselectively at the carbon atom adjacent to the zinc, which corresponds to the γ-position of the original propargylic system, to yield functionalized propargylic derivatives. acs.org For the synthesis of the parent this compound, the allenic zinc intermediate would be quenched with a proton source.

The general scheme for the formation and reactivity of the organozinc reagent from propargyl chloride is depicted below:


Scheme 1: Formation and Reactivity of Allenylzinc Reagent

Cl-CH₂-C≡CH + Zn → [ Cl-CH₂-C≡C-ZnCl ↔ Cl-CH=C=CH-ZnCl ] (Propargyl Chloride) (Propargylzinc intermediate) (Allenylzinc intermediate)

[Cl-CH=C=CH-ZnCl] + H⁺ → Cl-CH=C=CH₂ + ZnCl⁺ (Allenylzinc intermediate) (this compound)

Generated code

Reactivity and Transformation Pathways of 4 Chloro 1,2 Butadiene

Isomerization Reactions

The arrangement of a terminal double bond and an adjacent allene (B1206475) system in 4-Chloro-1,2-butadiene makes it prone to isomerization reactions, which lead to the formation of more thermodynamically stable isomers.

Thermal Isomerization to 2-Chloro-1,3-butadiene (Chloroprene)

The most significant isomerization pathway for this compound is its conversion to 2-Chloro-1,3-butadiene, commonly known as chloroprene (B89495). sioc-journal.cn This transformation is of considerable industrial importance, as chloroprene is the monomer for the production of the specialty elastomer polychloroprene. nih.gov The reaction involves the rearrangement of the carbon-carbon double bonds and the migration of the chlorine atom.

The conversion of this compound to chloroprene is a classic example of an allylic rearrangement. wikipedia.orglscollege.ac.in In this process, the double bond shifts, and the substituent (in this case, the chlorine atom) moves to a different carbon atom within the allylic system. wikipedia.org The mechanism can be described as a wikipedia.orgnsf.gov-sigmatropic shift. The process involves a transition state where the chlorine atom is partially bonded to both its original position (C-4) and its new position (C-2), while the pi-electron system reorganizes from an allenic structure to a conjugated diene structure. This rearrangement is driven by the formation of the more stable conjugated diene system of chloroprene compared to the cumulative double bonds of the allene starting material.

The rate and outcome of the isomerization are highly dependent on the reaction conditions, particularly temperature and the presence of catalysts. Kinetic studies have shown that the isomerization can be catalyzed by substances such as cuprous chloride. sioc-journal.cn The presence of a catalyst facilitates the rearrangement, allowing the reaction to proceed at a practical rate under milder conditions.

Temperature plays a crucial role in determining the ratio of products, a concept governed by kinetic versus thermodynamic control. stackexchange.com At lower temperatures, the reaction may favor the kinetically controlled product, which is formed via the lowest activation energy pathway. At higher temperatures, the reaction equilibrium will favor the most thermodynamically stable product. In the case of butadienyl systems, the 1,4-adduct (corresponding to chloroprene in this rearrangement) is often the thermodynamic product. masterorganicchemistry.com

Table 1: Factors Influencing Isomerization of this compound

Parameter Influence Outcome
Temperature Higher temperatures provide the energy to overcome activation barriers and favor the most stable product. Increased temperature generally favors the formation of the thermodynamically more stable 2-Chloro-1,3-butadiene. masterorganicchemistry.com
Catalyst A catalyst like cuprous chloride provides an alternative reaction pathway with lower activation energy. Increases the rate of isomerization to chloroprene. sioc-journal.cn

| Reaction Time | Longer reaction times, especially at elevated temperatures, allow the system to reach thermodynamic equilibrium. | Favors a higher proportion of 2-Chloro-1,3-butadiene. pharmaguideline.com |

Other Isomerization Possibilities

While the primary and most well-documented isomerization of this compound leads to chloroprene, the potential for other rearrangements exists. Under kinetically controlled conditions, it's conceivable that other isomers could form. uobasrah.edu.iq For instance, migration of the chlorine atom to the terminal carbon (C-1) could theoretically occur, although this is not the favored pathway. The literature predominantly focuses on the formation of the highly stable conjugated chloroprene as the major product. sioc-journal.cn

Nucleophilic Substitution Reactions

The presence of a chlorine atom on a carbon adjacent to a double bond (an allylic position) makes this compound a substrate for nucleophilic substitution reactions. lscollege.ac.in In these reactions, an electron-rich species (the nucleophile) attacks the electrophilic carbon atom, displacing the chloride ion, which acts as a leaving group. wikipedia.org

Formation of Organometallic Intermediates (e.g., Grignard Reagents)

A significant transformation of this compound involves its reaction with magnesium to form a Grignard reagent. This reaction is notable because it involves a rearrangement of the carbon skeleton. Instead of forming an allenyl Grignard reagent, the reaction yields the more stable, conjugated 1,3-butadien-2-ylmagnesium chloride. cdnsciencepub.comgoogle.com This intermediate is a valuable synthon for introducing the 1,3-butadien-2-yl group into other molecules. cdnsciencepub.com

The preparation can be initiated by warming a mixture of magnesium turnings, a small amount of mercuric chloride as an initiator, and this compound in an ether solvent. google.com It has been reported that while attempts to form a Grignard reagent from the isomeric chloroprene often result in polymerization, the use of the less accessible this compound successfully yields the desired organometallic compound. cdnsciencepub.com This Grignard reagent serves as a precursor to a variety of 2-substituted 1,3-butadienes. cdnsciencepub.comacs.org

Table 2: Formation of 1,3-Butadien-2-ylmagnesium chloride This interactive table outlines the synthesis of the Grignard reagent.

Reactant 1 Reactant 2 Solvent Product Product Type Reference
This compound Magnesium (Mg) Ethyl Ether 1,3-Butadien-2-ylmagnesium chloride Grignard Reagent (Conjugated Diene) cdnsciencepub.comgoogle.com

Cycloaddition Reactions

While this compound itself is an allene and not a conjugated diene required for a standard Diels-Alder reaction, its organometallic derivatives provide a gateway to such cycloadditions.

Diels-Alder Reactivity in the Conjugated System

The true utility of this compound in Diels-Alder reactions is realized through its conversion to 1,3-butadien-2-ylmagnesium chloride. cdnsciencepub.com This Grignard reagent can be reacted in situ with various electrophiles, such as trialkylstannyl chlorides, to form 2-trialkylstannyl-1,3-butadienes. These tin-substituted dienes are effective participants in [4+2] cycloaddition reactions with a range of electron-deficient dienophiles. cdnsciencepub.com

The Diels-Alder reaction is a powerful method for forming six-membered rings, and the use of dienes derived from this compound allows for the synthesis of substituted cyclohexenes containing a vinyl stannane (B1208499) functionality. cdnsciencepub.comwikipedia.org These reactions generally proceed smoothly at elevated temperatures to provide good yields of the cycloadducts. cdnsciencepub.com For instance, the reaction of 2-trialkylstannyl-1,3-butadienes with dienophiles like dimethyl acetylenedicarboxylate (B1228247) occurs readily. cdnsciencepub.com

Table 3: Diels-Alder Reactions of a 2-Trialkylstannyl-1,3-butadiene Derivative This interactive table details the cycloaddition reactions with various dienophiles, based on data from Bates et al. (1987).

Diene Dienophile Reaction Conditions Product Reference
2-Trimethylstannyl-1,3-butadiene Maleic anhydride Toluene, 110°C, 12 h 4-(Trimethylstannyl)cyclohex-4-ene-1,2-dicarboxylic anhydride cdnsciencepub.com
2-Trimethylstannyl-1,3-butadiene N-Phenylmaleimide Toluene, 110°C, 12 h N-Phenyl-4-(trimethylstannyl)cyclohex-4-ene-1,2-dicarboximide cdnsciencepub.com
2-Trimethylstannyl-1,3-butadiene Dimethyl acetylenedicarboxylate Toluene, 110°C, 12 h Dimethyl 4-(trimethylstannyl)cyclohexa-1,4-diene-1,2-dicarboxylate cdnsciencepub.com
2-Tributylstannyl-1,3-butadiene p-Benzoquinone Benzene, 80°C, 1 h 5-(Tributylstannyl)-1,4,4a,5,8,8a-hexahydronaphthalene-1,4-dione cdnsciencepub.com

Further Derivatization and Explorations of Chemoselectivity

The derivatives of this compound offer opportunities for further chemical transformations, showcasing interesting aspects of chemoselectivity. The vinyl stannane adducts formed from the Diels-Alder reactions are themselves versatile intermediates. cdnsciencepub.com

A notable example of chemoselectivity is the transmetallation reaction of 2-trialkylstannyl-1,3-butadiene derivatives. Reaction with phenylselenium chloride results in a novel transmetallation from tin to selenium, yielding 2-phenylseleno-1,3-butadiene. This reaction exhibits excellent chemoselectivity, with the transfer occurring specifically at the tin-carbon bond without affecting other parts of the molecule, such as isolated double bonds in more complex adducts. cdnsciencepub.com No formation of allenic species was observed during this process, highlighting the selectivity of the metal-transfer reaction. cdnsciencepub.com This ability to selectively transform one functional group in the presence of others is a critical aspect of modern synthetic chemistry.

Spectroscopic and Structural Characterization of 4 Chloro 1,2 Butadiene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of 4-Chloro-1,2-butadiene by analyzing the magnetic properties of its atomic nuclei.

Proton (¹H) NMR Analysis.acs.org

Carbon-13 (¹³C) NMR Analysis

Detailed experimental ¹³C NMR data for this compound is not widely available in spectral databases. However, general principles of ¹³C NMR spectroscopy suggest that the spectrum would display four distinct signals corresponding to the four carbon atoms in the molecule. The central sp-hybridized carbon of the allene (B1206475) group is characteristically shifted to a low field (around 200-220 ppm). The two sp²-hybridized carbons of the allene would resonate at higher fields, while the sp³-hybridized carbon of the chloromethyl group would appear at the highest field, influenced by the electronegativity of the chlorine atom.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC)

Specific Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) data for this compound are not present in the surveyed literature. These 2D NMR techniques would be invaluable for unambiguous assignment of the proton and carbon signals. An HSQC experiment would reveal direct one-bond correlations between protons and the carbons they are attached to. An HMBC experiment would show longer-range correlations (typically 2-3 bonds), which would help to piece together the connectivity of the molecule, for instance, by correlating the protons of the chloromethyl group with the carbons of the allene system.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups and vibrational modes of a molecule.

Vibrational Modes and Functional Group Identification

While a specific, detailed, and assigned IR spectrum for this compound is not available in common spectral databases, the characteristic vibrational modes can be predicted based on its structure. A key feature would be the asymmetric stretching of the C=C=C bond of the allene group, which typically appears as a strong and sharp band in the region of 1950-1900 cm⁻¹. The C-H stretching vibrations of the vinyl group would be expected above 3000 cm⁻¹, while the C-H stretching of the chloromethyl group would appear just below 3000 cm⁻¹. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of its molecular weight and elemental composition.

For this compound (C₄H₅Cl), the mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the molecular ion peak would be observed. Common fragmentation patterns would likely involve the loss of a chlorine atom or the cleavage of the carbon-carbon bonds, leading to various fragment ions that would help to confirm the structure of the molecule.

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive structural elucidation of this compound, a molecule featuring a unique allenic system and a chloro substituent, necessitates the application of advanced spectroscopic techniques. While foundational one-dimensional Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide initial structural insights, two-dimensional (2D) NMR and mass spectrometry are indispensable for unambiguously confirming its constitution and connectivity.

Two-Dimensional NMR Spectroscopy

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for mapping the intricate network of proton-proton and proton-carbon correlations within the molecule. Although specific experimental 2D NMR data for this compound is not extensively reported in publicly available literature, its expected correlations can be predicted based on established principles and data from analogous compounds.

¹H-¹H COSY: This experiment would reveal the coupling relationships between adjacent protons. For this compound (Cl-CH₂-CH=C=CH₂), a cross-peak would be anticipated between the proton on the carbon bearing the chlorine (H-4) and the allenic proton at the adjacent position (H-3). This would definitively link the chloromethyl group to the butadiene backbone.

¹H-¹³C HSQC: The HSQC spectrum directly correlates each proton with the carbon to which it is attached. This would allow for the unambiguous assignment of the carbon signals. For instance, the protons of the terminal methylene group (=CH₂) would show a correlation to the corresponding sp² hybridized carbon, while the proton of the chloromethyl group (-CH₂Cl) would correlate with its sp³ hybridized carbon.

Predicted NMR Data for this compound

The following tables present the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound. These predictions are based on the analysis of similar chemical structures and known substituent effects.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityKey COSY CorrelationsKey HMBC Correlations
H-1~4.8 - 5.2Doublet of tripletsH-3C-2, C-3
H-3~5.3 - 5.7QuintetH-1, H-4C-1, C-2, C-4
H-4~4.1 - 4.4DoubletH-3C-2, C-3

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Key HSQC Correlations
C-1~75 - 80H-1
C-2~205 - 210-
C-3~85 - 90H-3
C-4~45 - 50H-4

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its structure. For this compound (C₄H₅Cl), the molecular ion peak (M⁺) would be expected at m/z 88, with a characteristic isotopic peak (M+2) at m/z 90 due to the presence of the ³⁷Cl isotope, in an approximate 3:1 ratio with the M⁺ peak.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways for halogenated and unsaturated compounds.

Loss of a Chlorine Radical: A primary fragmentation pathway would involve the cleavage of the C-Cl bond to form a stable carbocation at m/z 53. This is often a prominent peak in the mass spectra of chlorinated compounds.

Allylic Cleavage: Cleavage of the bond beta to the double bond system can also occur, leading to the formation of resonance-stabilized fragments.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment
88/90[C₄H₅Cl]⁺ (Molecular Ion)
53[C₄H₅]⁺
52[C₄H₄]⁺
39[C₃H₃]⁺

Computational and Theoretical Studies on 4 Chloro 1,2 Butadiene

Electronic Structure and Molecular Geometry Calculations

Detailed computational studies focusing exclusively on the electronic structure and molecular geometry of isolated 4-Chloro-1,2-butadiene are not prominently featured in the scientific literature. However, the methodologies for such calculations are well-established in computational chemistry.

Application of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations would be employed to determine properties such as optimized molecular geometry, electron density distribution, and molecular orbital energies. These calculations help in understanding the molecule's stability and reactivity. While specific DFT studies detailing these properties for this compound are sparse, related research on the reaction pathways involving this molecule implicitly relies on DFT principles to model its behavior. For instance, in studies of its formation, DFT is used to calculate the energies of reactants, transition states, and products to elucidate the most favorable reaction pathways.

Investigation of Reaction Mechanisms and Energy Landscapes

Computational studies have provided crucial insights into the reaction mechanisms involving this compound, particularly its formation from vinylacetylene and its subsequent isomerization.

Modeling of Isomerization Pathways and Transition States

This compound is a known intermediate in the synthesis of 2-chloro-1,3-butadiene (chloroprene). The isomerization process, where this compound rearranges to the more stable chloroprene (B89495), is of significant industrial importance. uobaghdad.edu.iqchemistry-chemists.com This rearrangement often occurs in the presence of a catalyst, such as copper(I) chloride. uobaghdad.edu.iq

Computational modeling of this process involves mapping the potential energy surface to identify the transition states and intermediates. Theoretical studies suggest that the isomerization can proceed through a π-allyl intermediate. ucl.ac.uk In the gas-phase reaction of vinylacetylene with hydrogen chloride, computational studies have been instrumental in understanding the formation of two different products: this compound and 2-chloro-1,3-butadiene. These studies model the different transition states that lead to this product distribution. researchgate.netresearchgate.net The calculations account for a bifurcated pathway, explaining the experimentally observed product ratios. researchgate.netresearchgate.net

Computational Insights into Surface-Catalyzed Reactions

The formation of this compound from the gas-phase addition of HCl to vinylacetylene has been shown to be a surface-catalyzed reaction. researchgate.netresearchgate.net Experimental results, when combined with computational studies, indicate that the reaction likely occurs on the walls of the reaction vessel (e.g., Pyrex). researchgate.net

Computational models incorporating surface-associated water molecules have been developed to explain the reaction kinetics. researchgate.netresearchgate.net These models provide a view that accounts for the experimentally determined reaction orders and the bifurcated pathway that yields both this compound and 2-chloro-1,3-butadiene. researchgate.netresearchgate.net The theoretical simulations suggest that the reactants are adsorbed on the surface, where the catalytic effect of water facilitates the hydrochlorination. researchgate.net

Below is a table summarizing the key aspects of the computational insights into the formation of this compound.

ReactionComputational MethodKey FindingsReference
HCl + VinylacetyleneDFTIdentified a bifurcated pathway leading to this compound and 2-chloro-1,3-butadiene. researchgate.netresearchgate.net
HCl + VinylacetyleneKinetic Modeling with Computational InputsReaction kinetics are consistent with a surface-catalyzed mechanism, likely involving adsorbed water molecules. researchgate.net
Isomerization to ChloropreneMechanistic ProposalRearrangement is proposed to occur via a π-allyl intermediate, often catalyzed by CuCl. uobaghdad.edu.iqucl.ac.uk

Prediction of Spectroscopic Parameters

While experimental spectroscopic data for this compound, such as proton NMR and vibrational spectra (infrared and Raman), have been published, specific computational studies aimed at predicting these parameters are not widely documented in the reviewed literature. dss.go.thacs.orgresearchgate.net

The standard theoretical approach for predicting NMR spectra involves geometry optimization of the molecule using a method like DFT (e.g., with the B3LYP functional) followed by the calculation of magnetic shielding constants using a method such as Gauge-Independent Atomic Orbital (GIAO). These shielding constants are then converted into chemical shifts. Similarly, vibrational frequencies (for IR and Raman spectra) are calculated from the second derivatives of the energy with respect to atomic displacements after geometry optimization. A comparison of such predicted spectra with experimental data is a powerful tool for structural confirmation.

Analysis of Electronic Properties and Reactivity Descriptors

Computational and theoretical examinations are crucial for understanding the electronic structure and predicting the chemical reactivity of this compound. Through quantum chemical calculations, a range of electronic properties and reactivity descriptors can be determined, offering a detailed view of the molecule's behavior. While specific, detailed research findings from computational studies focused solely on this compound are not extensively available in publicly accessible literature, this section outlines the fundamental properties and descriptors that are central to such an analysis.

Electronic Properties

The primary electronic properties calculated to understand a molecule's behavior include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the distribution of partial atomic charges (often calculated using Mulliken population analysis), and the molecular dipole moment.

Frontier Molecular Orbitals (HOMO & LUMO): The HOMO and LUMO are key to understanding chemical reactivity. The HOMO is the outermost electron-containing orbital and is associated with the molecule's ability to donate electrons. The LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity and lower stability. For this compound, the presence of the electronegative chlorine atom and the allenic π-system would be expected to significantly influence the energy levels of these frontier orbitals.

Mulliken Charge Distribution: Mulliken population analysis provides a method for estimating the partial charges on each atom within a molecule. This charge distribution is crucial for identifying potential electrophilic (electron-poor) and nucleophilic (electron-rich) sites. In the case of this compound, the chlorine atom would be expected to carry a partial negative charge due to its high electronegativity, influencing the charge distribution across the carbon skeleton and thereby its interaction with other reagents.

Dipole Moment: The dipole moment is a measure of the net molecular polarity, which arises from the asymmetrical distribution of charge within the molecule. For this compound, the vector sum of individual bond dipoles, largely influenced by the C-Cl bond, would result in a net molecular dipole moment, indicating its polar nature.

Reactivity Descriptors

Conceptual DFT provides a powerful framework for quantifying the global reactivity of a molecule through various descriptors.

Chemical Potential (μ): This descriptor is related to the electronegativity of a molecule and indicates the tendency of electrons to escape from a system. It is formally defined as the first derivative of the energy with respect to the number of electrons.

Chemical Hardness (η): Chemical hardness measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating lower reactivity, whereas molecules with a small gap are "soft" and more reactive.

Electrophilicity Index (ω): This index provides a quantitative measure of a molecule's ability to act as an electrophile. It is calculated from the chemical potential and chemical hardness and reflects the energy stabilization upon accepting electrons from the environment.

Data Tables from Theoretical Calculations

The following tables present hypothetical data for this compound to illustrate how the results of computational studies are typically reported. These values are for demonstrative purposes and are not derived from actual quantum chemical calculations on this specific molecule.

Table 1: Hypothetical Electronic Properties of this compound

PropertyValue
HOMO Energy-9.85 eV
LUMO Energy-0.75 eV
HOMO-LUMO Gap9.10 eV
Dipole Moment1.85 D

Table 2: Hypothetical Mulliken Atomic Charges for this compound

AtomCharge (e)
C1-0.12
C2+0.15
C3-0.08
C4+0.10
Cl-0.30
H (on C1)+0.06
H (on C1)+0.06
H (on C4)+0.07
H (on C4)+0.06

Table 3: Hypothetical Global Reactivity Descriptors for this compound

DescriptorValue (eV)
Chemical Potential (μ)-5.30
Chemical Hardness (η)4.55
Electrophilicity Index (ω)3.09

Retrosynthetic Considerations and Strategic Disconnections for 4 Chloro 1,2 Butadiene

Analysis of the Allenic Structure for Disconnection Strategies

Retrosynthetic analysis of 4-chloro-1,2-butadiene hinges on the strategic disconnection of its unique allenic framework. The presence of the cumulative double bonds and the allylic chloride offers several logical bond-breaking scenarios to simplify the target molecule into readily available starting materials.

A primary and highly effective disconnection strategy involves breaking the C3-C4 bond, which connects the chloromethyl group to the allene (B1206475) moiety. This disconnection points towards a precursor containing a propargyl group, a common and reliable route for allene synthesis. This approach simplifies the complex allenic structure into more manageable and synthetically accessible fragments.

Another viable, albeit less common, disconnection strategy could involve a [2+2] cycloaddition-cycloreversion approach, where the allene is conceptually formed from the fragmentation of a four-membered ring. However, the propargyl-based disconnection is generally more practical and widely employed in synthetic organic chemistry.

The key disconnection strategies can be summarized as follows:

Disconnection ApproachPrecursor TypeRationale
C3-C4 Bond CleavagePropargylic CompoundSimplifies the allene to a more stable and accessible alkyne precursor. This is a common and high-yielding strategy for allene synthesis.
[2+2] CycloreversionCyclobutane DerivativeExplores a concerted pathway for allene formation, though often less synthetically straightforward for this specific target.

Role as a Synthon in Organic Synthesis

In the realm of organic synthesis, this compound serves as a valuable electrophilic synthon. The electron-withdrawing nature of the chlorine atom and the inherent reactivity of the allenic system make the C4 carbon susceptible to nucleophilic attack. This allows for the introduction of the butadienyl moiety into a wide array of molecules.

The primary synthon derived from this compound is the allenylmethyl cation or its equivalent. This electrophilic character enables reactions with a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

SynthonSynthetic EquivalentType of ReagentExample Reaction
Allenylmethyl cationThis compoundElectrophileNucleophilic substitution with amines, thiols, or carbanions.

This electrophilic nature makes this compound a key building block for the synthesis of more complex molecules, including substituted allenes, heterocycles, and natural product analogues.

Targeting Specific Functional Group Interconversions (FGI) for Precursors

The retrosynthetic analysis naturally leads to the consideration of functional group interconversions (FGI) to arrive at suitable precursors for this compound. The most logical precursor, as identified through the primary disconnection strategy, is a propargyl alcohol derivative.

A key FGI pathway involves the conversion of a hydroxyl group in a propargyl alcohol to a chlorine atom. This transformation is a standard and well-documented process in organic chemistry, often achieved using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃).

The following table outlines a plausible FGI strategy for obtaining the target molecule:

Target MoleculeRetrosynthetic DisconnectionPrecursorFunctional Group InterconversionReagents for FGI
This compoundC3-C4 CleavageBut-2-yne-1,4-diolHydroxyl to ChlorineThionyl chloride (SOCl₂), Phosphorus trichloride (PCl₃)

This FGI-driven approach provides a clear and efficient pathway from a commercially available or easily synthesized starting material to the desired this compound.

Multistep Synthetic Planning with this compound as an Intermediate

The utility of this compound extends to its role as a crucial intermediate in multistep synthetic sequences. Its ability to act as an electrophilic building block allows for the sequential introduction of different functionalities, paving the way for the construction of complex molecular architectures.

A representative example of a multistep synthesis where this compound could serve as a key intermediate is in the synthesis of functionalized heterocycles. For instance, reaction with a bifunctional nucleophile, such as an amino alcohol or a dithiol, could lead to the formation of five or six-membered heterocyclic rings containing an exocyclic allene moiety. This allene can then be further functionalized in subsequent steps.

A hypothetical multistep synthesis is outlined below:

Target: A functionalized oxazoline (B21484) derivative.

Synthetic Plan:

Step 1: Synthesis of this compound. This would be achieved via the FGI of a suitable propargyl alcohol precursor as discussed previously.

Step 2: Nucleophilic Substitution. Reaction of this compound with an amino alcohol (e.g., 2-aminoethanol). The amino group acts as the nucleophile, displacing the chloride to form an N-allenylated amino alcohol.

Step 3: Intramolecular Cyclization. Under appropriate conditions (e.g., acid or base catalysis), the hydroxyl group of the N-allenylated intermediate can attack one of the double bonds of the allene, leading to the formation of a five-membered oxazoline ring.

Step 4: Further Functionalization. The exocyclic double bond on the oxazoline ring can be further elaborated, for instance, through addition reactions or metal-catalyzed cross-coupling reactions, to introduce additional complexity to the final molecule.

This example highlights how the strategic incorporation of this compound as an intermediate enables a modular and efficient approach to the synthesis of complex target molecules.

Advanced Research Topics and Future Directions in 4 Chloro 1,2 Butadiene Chemistry

Catalytic Processes and Method Development

Currently, there is a notable gap in the literature regarding catalytic processes specifically developed for 4-chloro-1,2-butadiene. The isomerization of 4-chlorobutadiene-1,2 to 2-chlorobutadiene-1,3 (chloroprene) has been studied using a cuprous chloride catalyst, but a broader exploration of catalytic transformations is needed. Future research could focus on:

Palladium-Catalyzed Cross-Coupling Reactions: The development of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, would be a significant advancement. These methods could enable the formation of new carbon-carbon bonds, transforming this compound into a valuable precursor for complex molecules.

Copper- and Gold-Catalyzed Reactions: Given the reactivity of allenes with copper and gold catalysts, investigating their application to this compound could lead to novel cyclization and addition reactions. Gold catalysis, in particular, has shown promise in the cyclization of other allenyl compounds.

Organocatalysis: The application of organocatalysts could offer metal-free alternatives for activating this compound towards various transformations, potentially leading to new enantioselective methodologies.

Stereochemical Control in Synthesis and Reactions

The axial chirality of substituted allenes presents an opportunity for stereochemical control in synthesis. For this compound, this remains a largely unexplored area. Future research should aim to:

Develop methods for the enantioselective synthesis of this compound itself.

Investigate stereoselective reactions where the chirality of this compound is transferred to the product. This could involve reactions with chiral catalysts or reagents that can differentiate between the enantiotopic faces of the allene (B1206475).

Achieving stereochemical control would significantly enhance the utility of this compound as a building block in the synthesis of chiral molecules, which is of paramount importance in medicinal chemistry and materials science.

Exploration of Novel Reaction Pathways

The unique structure of this compound, featuring both an allene and an allylic chloride moiety, suggests a rich and underexplored reactivity profile. Future investigations could uncover novel reaction pathways, including:

Cycloaddition Reactions: A systematic study of [4+2], [2+2], and other cycloaddition reactions involving this compound as either the diene or dienophile could lead to the synthesis of novel cyclic and heterocyclic systems.

Nucleophilic Substitution Reactions: While nucleophilic substitution at the allylic carbon is expected, the influence of the allenic group on the regioselectivity and stereoselectivity of these reactions warrants detailed investigation. Understanding the competition between S(_N)2 and S(_N)2' pathways is crucial.

Radical Reactions: Exploring the behavior of this compound under radical conditions could open up new avenues for functionalization and polymerization.

Insights into Fundamental Mechanistic Organic Chemistry

Detailed mechanistic studies of reactions involving this compound can provide valuable insights into fundamental principles of organic chemistry. Key areas for investigation include:

Reaction Intermediates: Trapping and characterizing reactive intermediates, such as carbocations or radicals, formed during transformations of this compound would enhance our understanding of its reactivity.

Computational Studies: Theoretical calculations can be employed to model reaction pathways, predict product distributions, and elucidate the electronic factors governing the reactivity of this compound. Such studies can complement experimental findings and guide the design of new reactions.

Potential for Synthesis of Diverse Molecular Scaffolds

The bifunctional nature of this compound makes it a potentially powerful tool for the synthesis of diverse molecular scaffolds. Future research in this area could focus on:

Synthesis of Heterocycles: Utilizing both the allene and the chloro-functionalized carbon, it may be possible to develop one-pot syntheses of various heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.

Synthesis of Carbocycles: The allene moiety can participate in various cyclization reactions to form carbocyclic rings of different sizes, offering a route to complex carbogenic frameworks.

Domino and Cascade Reactions: Designing domino or cascade reaction sequences initiated by a reaction at one of the functional groups of this compound could lead to the rapid assembly of complex molecular architectures from simple starting materials.

The exploration of these advanced research topics will undoubtedly expand the synthetic utility of this compound and contribute to the broader field of organic chemistry.

Q & A

Q. What challenges arise in quantifying nuclear quadrupole coupling effects in microwave spectra of this compound?

  • Methodological Answer : For Ki4K_i \geq 4, Cl nuclear quadrupole coupling splits transitions into doublets. However, Ki>8K_i > 8 transitions are obscured by vibrational bands, limiting accurate determination of χaa\chi_{aa}. Isotopic substitution (³⁵Cl → ³⁷Cl) partially mitigates this .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.